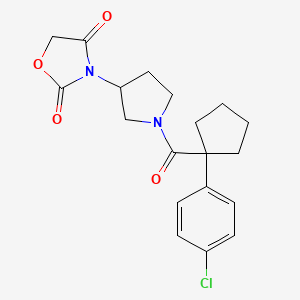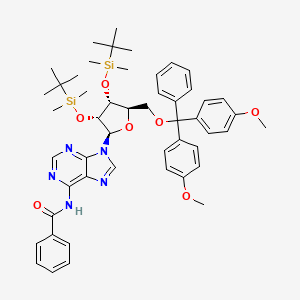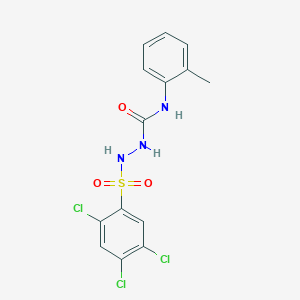
4-(2-Methylphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methylphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide, also known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key receptor involved in the innate immune response and is responsible for recognizing and responding to various pathogen-associated molecular patterns (PAMPs). TAK-242 has been extensively studied for its potential therapeutic applications in various inflammatory diseases and sepsis.
Aplicaciones Científicas De Investigación
Environmental Contamination and Toxicity
A critical review of chlorinated hydrocarbons, including compounds similar to the structural components of 4-(2-Methylphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide, revealed the presence of contaminants like chlorinated dibenzofurans and chlorinated dibenzodioxins in various technical compounds. These contaminants have been implicated in numerous health issues, including chloracne, liver disease, teratogenicity, and other severe conditions. The study emphasizes the need for further evaluation to determine the specific causes of these disease entities, whether they stem from the chemicals themselves, their contaminants, or a combination of both (Kimbrough, 1972).
Sulfonamides in Pharmaceutical and Environmental Contexts
The review on sulfonamides, including sulfonylurea, highlights their wide-ranging applications in pharmaceuticals, including as diuretics, carbonic anhydrase inhibitors, antiepileptics, and COX2 inhibitors. The article presents recent advancements in sulfonamide research, emphasizing their importance in various therapeutic areas, including antimicrobial, antiglaucoma, and antitumor agents. The review underscores the continual need for novel sulfonamides to address various medical conditions, emphasizing their significance in the development of future drugs (Carta, Scozzafava, & Supuran, 2012).
Propiedades
IUPAC Name |
1-(2-methylphenyl)-3-[(2,4,5-trichlorophenyl)sulfonylamino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3N3O3S/c1-8-4-2-3-5-12(8)18-14(21)19-20-24(22,23)13-7-10(16)9(15)6-11(13)17/h2-7,20H,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLDRPASTRNFQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-ethoxy-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2573163.png)
![2-{5-[bis(4-chlorobenzyl)amino]-2H-1,2,3,4-tetraazol-2-yl}acetamide](/img/structure/B2573164.png)
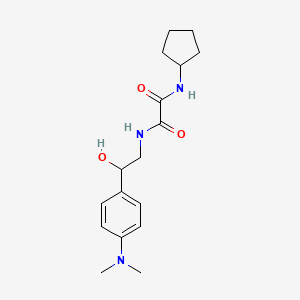
![cyclopropyl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2573167.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-phenylethyl)oxalamide](/img/structure/B2573168.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2573170.png)
![3-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B2573172.png)
![2-Chloro-N-[4-(ethoxymethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2573174.png)
![[(1S,1'R,2S,3'R,4R,4'R,6S,7R,8R,9S,12S,13S,15R,16S)-13,15-Diacetyloxy-4'-(furan-3-yl)-3',8-dihydroxy-1,3',12-trimethylspiro[5,10-dioxapentacyclo[7.6.1.14,7.02,7.012,16]heptadecane-6,2'-cyclopentane]-1'-yl] (E)-2-methylbut-2-enoate](/img/structure/B2573175.png)
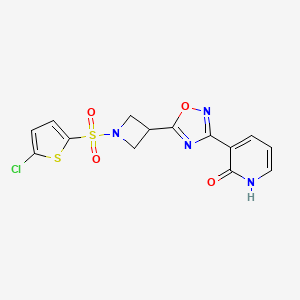
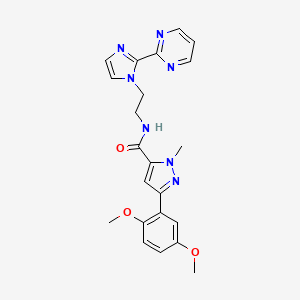
![3-({[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl}amino)-4-methoxybenzamide](/img/structure/B2573183.png)
